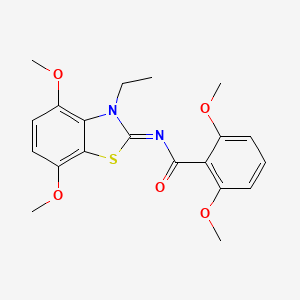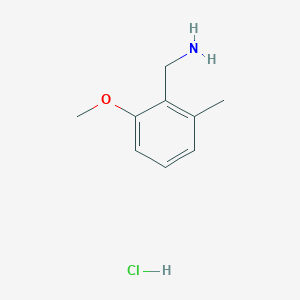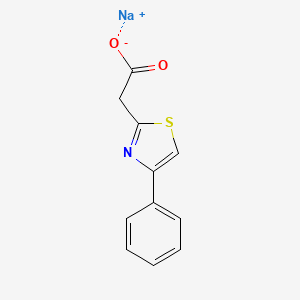
1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H19F2N5O and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclocondensation Reactions and Synthesis
Research into cyclocondensation reactions of compounds bearing a resemblance to the specified chemical structure has led to the development of novel synthetic pathways for pyrimidinones and related derivatives. For instance, Bonacorso et al. (2003) explored the synthesis of a series of pyrimidinones through the reaction of aryl methoxy trifluoro butenones with urea, demonstrating the versatility of cyclocondensation reactions in creating fluorine-containing compounds which are valuable in pharmaceutical chemistry (Bonacorso et al., 2003).
Structural and DFT Studies
The structural elucidation and computational analysis of similar compounds have been pivotal in understanding their chemical behavior. A study by Sun et al. (2022) on a pyrido[2,3-d]pyrimidine compound closely related to the query compound involved comprehensive analysis using X-ray diffraction and DFT calculations. This research underscores the importance of structural studies in predicting the stability and reactivity of novel chemical entities (Sun et al., 2022).
Application in Nonlinear Optics
The exploration of electronic and optical properties of compounds with a similar structural framework has revealed potential applications in nonlinear optics and electronic devices. The synthesis and functionalization of pyridine derivatives, as described by Fesenko and Shutalev (2012), highlight the potential of these compounds in optoelectronic applications due to their significant nonlinear optical properties (Fesenko & Shutalev, 2012).
Supramolecular Chemistry
The incorporation of urea functionalities into the structure of pyridine-based ligands has opened new avenues in supramolecular chemistry, particularly in the design of metallo-supramolecular macrocycles. Troff et al. (2012) demonstrated the assembly of such macrocycles using di-(m-pyridyl)-urea ligands, indicating the potential of these compounds in the creation of complex molecular architectures with specific binding properties (Troff et al., 2012).
Ion-Pair Binding
The study of ion-pair binding by mixed N,S-donor ligands such as 2-ureidopyridine derivatives, exemplified by the work of Qureshi et al. (2009), showcases the utility of these compounds in selectively binding metal ions through coordination and hydrogen bonding. This research not only contributes to our understanding of ligand-metal interactions but also to the development of novel receptors and sensors (Qureshi et al., 2009).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNISJZJGPTXBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane](/img/structure/B2923120.png)
![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)
![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)




![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)
![3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2923137.png)
